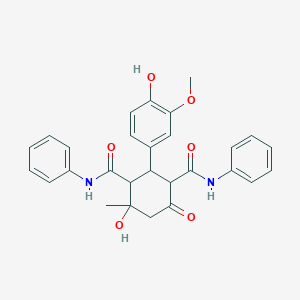![molecular formula C27H24N2O2 B10876515 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and diazepine precursors. The key steps in the synthesis may involve:
Formation of the Diazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Ethanone Groups: Functionalization of the diazepine core to introduce the hydroxy and ethanone groups is crucial. This may involve selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
化学反応の分析
Types of Reactions
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
科学的研究の応用
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Pharmacology: Research is conducted to explore its pharmacokinetics and pharmacodynamics.
作用機序
The mechanism of action of 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It may bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Diazepines: Compounds with a similar diazepine core, such as diazepam, share structural similarities.
Phenyl Derivatives: Compounds with phenyl rings, such as diphenhydramine, have similar aromatic structures.
Uniqueness
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
特性
分子式 |
C27H24N2O2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
5-acetyl-6,9-diphenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24N2O2/c1-18(30)29-24-15-9-8-14-22(24)28-23-16-21(19-10-4-2-5-11-19)17-25(31)26(23)27(29)20-12-6-3-7-13-20/h2-15,21,27-28H,16-17H2,1H3 |
InChIキー |
JBHBVPKOVZUIHF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10876439.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10876446.png)
![Methyl {[5-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10876449.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)

![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)

![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10876517.png)
